3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
The compound “3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical substance with the molecular formula C21H20N4O2S and a molecular weight of 392.481. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H20N4O2S1. However, the specific structural details or 3D conformation are not provided in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Antihistaminic and Anticonvulsant Activities
Quinazolinone derivatives have been explored for their potential in treating allergies and seizures. For instance, certain derivatives have shown significant in vivo H1-antihistaminic activity, protecting animals from histamine-induced bronchospasm. These findings indicate that such compounds could serve as leading molecules for developing new classes of H1-antihistaminic agents, with some showing negligible sedation compared to standard treatments (Alagarsamy & Parthiban, 2013). Additionally, research into the anticonvulsant properties of quinazolinone derivatives has identified compounds with promising activity against seizures, suggesting a potential for developing new anticonvulsant medications (Wolfe et al., 1990).
Antimicrobial and Anti-inflammatory Effects
Quinazolinone derivatives have also been found to possess broad-spectrum antimicrobial activity against various microorganisms, with some compounds showing activity at minimal inhibitory concentration values comparable to standard antibiotics. This suggests a potential for the development of new antimicrobial agents from quinazolinone derivatives (Buha et al., 2012). Moreover, studies on the anti-inflammatory activity of these compounds have shown that they can significantly inhibit oedema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
Corrosion Inhibition
Beyond pharmacological applications, quinazolinone derivatives have been investigated for their ability to inhibit corrosion, particularly for mild steel in acidic environments. Research has demonstrated that these compounds are effective corrosion inhibitors, offering protection efficiencies that increase with concentration. This suggests their utility in developing new materials or coatings to prevent metal corrosion (Errahmany et al., 2020).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose certain risks if used inappropriately1. However, specific safety and hazard information is not provided in the available resources.
Future Directions
The future directions or potential applications of this compound are not specified in the available resources.
properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-11-25-20(26)16-9-4-5-10-17(16)22-21(25)28-13-18-23-19(24-27-18)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOVCWDLHCDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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